molecular formula C13H18ClN3O2S B13954334 3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13954334
M. Wt: 315.82 g/mol
InChI Key: RJNDKEINAQLOAF-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyridazine ring substituted with a chlorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 6-chloro-pyridazine-3-thiol with pyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction often requires the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The purification process might involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(6-Chloro-pyridazin-3-ylsulfanyl)-methyl-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the combination of a pyridazine ring with a pyrrolidine ring and the presence of a tert-butyl ester group

Properties

Molecular Formula

C13H18ClN3O2S

Molecular Weight

315.82 g/mol

IUPAC Name

tert-butyl 3-(6-chloropyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-7-6-9(8-17)20-11-5-4-10(14)15-16-11/h4-5,9H,6-8H2,1-3H3

InChI Key

RJNDKEINAQLOAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NN=C(C=C2)Cl

Origin of Product

United States

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